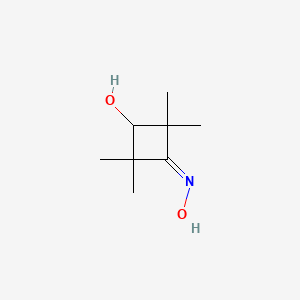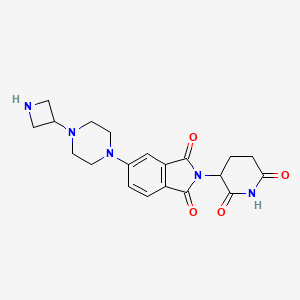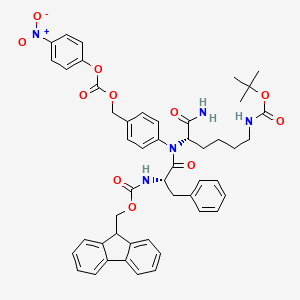
tert-butyl ((S)-5-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-N-(4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)-3-phenylpropanamido)-6-amino-6-oxohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Phe-Lys(Boc)-PAB-PNP is a complex chemical compound used primarily in the field of bioconjugation and drug delivery. It is a dipeptide consisting of phenylalanine and lysine, with the phenylalanine protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the lysine protected by a tert-butyloxycarbonyl (Boc) group. The compound also includes a p-aminobenzyl (PAB) group and a p-nitrophenyl (PNP) ester, which are crucial for its function as a linker in antibody-drug conjugates (ADCs) and other bioconjugates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-Lys(Boc)-PAB-PNP involves multiple steps, starting with the protection of the amino acids. The phenylalanine is protected with an Fmoc group, while the lysine is protected with a Boc group. The p-aminobenzyl group is then introduced, followed by the attachment of the p-nitrophenyl ester. The reaction conditions typically involve the use of organic solvents and reagents such as piperidine for deprotection and various coupling agents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of Fmoc-Phe-Lys(Boc)-PAB-PNP follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The compound is typically stored at low temperatures to maintain its stability and shipped under ambient conditions .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Phe-Lys(Boc)-PAB-PNP undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine, and the Boc group can be removed using acidic conditions.
Coupling Reactions: The compound can form peptide bonds with other amino acids or peptides.
Cleavage Reactions: The Phe-Lys dipeptide can be cleaved by proteases, releasing the drug payload.
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Acidic Conditions: Used for Boc deprotection.
Coupling Agents: Such as HATU or DIC, used for forming peptide bonds.
Major Products Formed
The major products formed from these reactions include the deprotected amino acids and the cleaved dipeptide, which can release a drug payload in the case of ADCs .
Aplicaciones Científicas De Investigación
Fmoc-Phe-Lys(Boc)-PAB-PNP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protease activity and peptide interactions.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Utilized in the production of bioconjugates for various applications.
Mecanismo De Acción
The mechanism of action of Fmoc-Phe-Lys(Boc)-PAB-PNP involves its role as a cleavable linker in ADCs. The compound is designed to be stable in the bloodstream but cleavable in the presence of specific proteases found in target cells. Upon cleavage, the drug payload is released, allowing for targeted delivery to cancer cells. The molecular targets and pathways involved include the proteases that recognize and cleave the Phe-Lys dipeptide .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Phe-Lys(Boc)-PAB: Similar structure but lacks the p-nitrophenyl ester.
Fmoc-Phe-Lys(Boc)-PAB-PEG: Includes a polyethylene glycol (PEG) linker for increased solubility and stability.
Uniqueness
Fmoc-Phe-Lys(Boc)-PAB-PNP is unique due to its combination of protective groups and the p-nitrophenyl ester, which allows for efficient conjugation with drug payloads and targeted delivery in ADCs. Its cleavable nature makes it particularly valuable in the field of targeted cancer therapy .
Propiedades
Fórmula molecular |
C49H51N5O11 |
|---|---|
Peso molecular |
886.0 g/mol |
Nombre IUPAC |
[4-[[(2S)-1-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C49H51N5O11/c1-49(2,3)65-46(57)51-28-12-11-19-43(44(50)55)53(34-22-20-33(21-23-34)30-63-48(59)64-36-26-24-35(25-27-36)54(60)61)45(56)42(29-32-13-5-4-6-14-32)52-47(58)62-31-41-39-17-9-7-15-37(39)38-16-8-10-18-40(38)41/h4-10,13-18,20-27,41-43H,11-12,19,28-31H2,1-3H3,(H2,50,55)(H,51,57)(H,52,58)/t42-,43-/m0/s1 |
Clave InChI |
WSKYDBFZQQQLHU-MJPWBCPGSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCC(C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


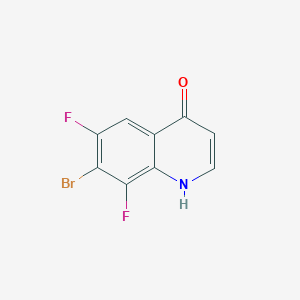

![(6-(methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid](/img/structure/B14054470.png)
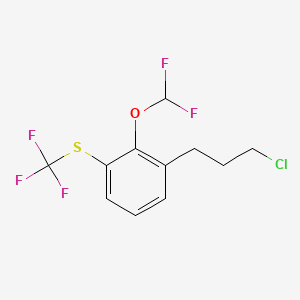
![Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14054493.png)
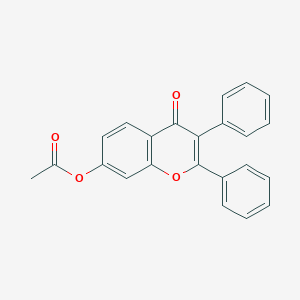

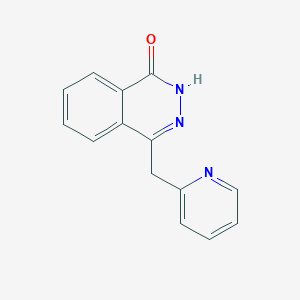
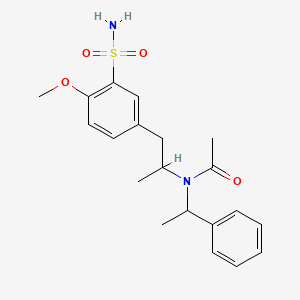
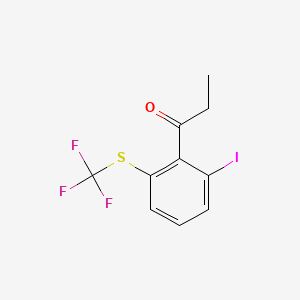
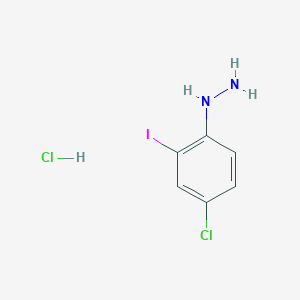
![2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14054522.png)
